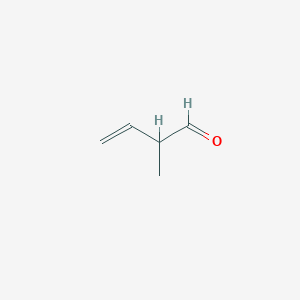

3-Butenal, 2-methyl-

Description

Significance of Alpha,Beta-Unsaturated Aldehydes in Chemical Transformations

Alpha,beta-unsaturated aldehydes are a pivotal class of compounds in organic chemistry, serving as versatile building blocks for a wide array of chemical transformations. wikipedia.orgrsc.org Their significance stems from the conjugated system formed by the C=C double bond and the C=O bond of the aldehyde. pressbooks.pub This conjugation results in the delocalization of pi-electrons across the functional group, which in turn influences the molecule's reactivity.

The key feature of these compounds is the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org While strong, hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), weaker, soft nucleophiles typically attack the β-carbon in a process known as conjugate addition or Michael addition. pressbooks.publibretexts.org This dual reactivity allows for the selective formation of different products by choosing appropriate reagents and reaction conditions.

The reactivity of the carbon-carbon double bond in α,β-unsaturated aldehydes is activated by the adjacent carbonyl group, making it susceptible to nucleophilic attack in a way that a simple alkene is not. libretexts.org This vinylogous reactivity is fundamental to many carbon-carbon bond-forming reactions, which are essential in the synthesis of complex organic molecules. wikipedia.org Furthermore, these compounds are excellent dienophiles in Diels-Alder reactions and can act as ligands for metal complexes. wikipedia.org Their preparation is often achieved through classic reactions like the aldol (B89426) condensation followed by dehydration. libretexts.org

Historical Context of 3-Methyl-2-butenal (B57294) Research

Research into 3-methyl-2-butenal has been driven by its utility as a chemical intermediate and its interesting reactivity profile. A significant portion of its industrial use involves its role as a precursor in the synthesis of larger, commercially important molecules like citral (B94496) and, subsequently, vitamin A. oecd.org A 2003 report noted that a primary production method involves the reaction of isobutene with formaldehyde, followed by an oxidative dehydration step. oecd.org

In the academic sphere, the kinetics and mechanisms of its reactions have been a subject of study. For instance, a 1983 study published in the Canadian Journal of Chemistry investigated the retroaldol cleavage of 3-methyl-2-butenal in aqueous sodium hydroxide (B78521) solutions. cdnsciencepub.comcdnsciencepub.com This research detailed the process by which the compound breaks down into acetone (B3395972) and acetaldehyde (B116499), providing kinetic data and rate constants for the reaction steps. cdnsciencepub.comresearchgate.net The study built upon previous work on the equilibrium constants for aldol condensation reactions, highlighting a continued interest in understanding the fundamental reactivity of such systems. cdnsciencepub.com More recent research has explored its atmospheric chemistry, examining its reactions with radicals like OH and Cl, which are crucial for understanding its environmental fate. nih.govresearchgate.net

Structural Nuances and Reactivity Implications of 3-Methyl-2-butenal

The structure of 3-methyl-2-butenal (an enal consisting of a but-2-ene backbone with a methyl group at position 3 and an aldehyde group at position 1) is central to its chemical behavior. nih.govfoodb.ca The molecule possesses a conjugated system where the π-electrons from the C=C and C=O bonds are delocalized. Resonance structures illustrate that this delocalization imparts a partial positive charge on both the carbonyl carbon and the β-carbon, making both susceptible to nucleophilic attack. libretexts.org

The presence of two methyl groups on the β-carbon influences the molecule's reactivity compared to simpler α,β-unsaturated aldehydes like acrolein or crotonaldehyde. cdnsciencepub.com For example, in the retroaldol reaction, the rate and equilibrium constants are affected by the substitution pattern. cdnsciencepub.com It has been proposed that for the enone hydration step, rate and equilibrium constants respond differently to the replacement of hydrogen with a methyl group, potentially due to the release of steric strain after the rate-determining step. cdnsciencepub.com

Kinetic studies have provided quantitative insights into its reactivity. Research on its reaction in aqueous sodium hydroxide solution at 25°C determined the rate constants for hydration, dehydration, and the retroaldol cleavage. cdnsciencepub.comresearchgate.net Furthermore, its atmospheric reactions have been quantified; for example, the rate constant for its reaction with Cl atoms was determined to be (3.04 ± 0.18) × 10⁻¹⁰ cm³/(molecule·sec) at 298 K. nih.gov This research indicates that reactions with Cl atoms and OH radicals are significant degradation pathways in the atmosphere. nih.govresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of 3-Methyl-2-butenal

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | nist.govnist.gov |

| Molecular Weight | 84.12 g/mol | nih.gov |

| CAS Number | 107-86-8 | nist.govnist.govfoodb.ca |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.com |

| Boiling Point | 133-135 °C | chemicalbook.com |

| Density | 0.878 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.462 | sigmaaldrich.com |

| IUPAC Name | 3-methylbut-2-enal | nih.gov |

Table 2: Selected Reaction Rate Constants for 3-Methyl-2-butenal

| Reaction | Rate Constant (k) | Conditions | Source(s) |

| Hydration (k_hyd) | 0.00342 M⁻¹ s⁻¹ | Aqueous NaOH, 25°C | cdnsciencepub.comresearchgate.net |

| Dehydration (k_dehyd) | 0.00832 M⁻¹ s⁻¹ | Aqueous NaOH, 25°C | cdnsciencepub.comresearchgate.net |

| Retroaldol (k_retro) | 0.0564 M⁻¹ s⁻¹ | Aqueous NaOH, 25°C | cdnsciencepub.comresearchgate.net |

| Reaction with Cl atoms | (3.04 ± 0.18) × 10⁻¹⁰ cm³/(molecule·sec) | 298 ± 1 K, 760 Torr | nih.gov |

| Reaction with OH radicals | k(T)=(5.6 ± 1.2)×10⁻¹² exp{(666 ± 54)/T} cm³ molecule⁻¹ s⁻¹ | 263–353 K | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWABPEZWYGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457837 | |

| Record name | 3-Butenal, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14690-12-1 | |

| Record name | 3-Butenal, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Methyl 2 Butenal

Established Synthetic Pathways

Chemical synthesis of 3-methyl-2-butenal (B57294) leverages several core organic reactions, including condensation, oxidation, isomerization, and hydroformylation. The choice of a specific pathway often depends on factors such as precursor availability, desired scale of production, and required purity of the final product.

A primary industrial route for the production of 3-methyl-2-butenal involves the reaction of isobutene with formaldehyde. oecd.org This process is a cornerstone for large-scale manufacturing, with a worldwide production volume estimated between 6,000 and 13,000 metric tonnes in 2001. oecd.org The initial reaction is a Prins condensation, which typically yields 3-methyl-3-buten-1-ol (B123568) (isoprenol). Subsequent catalytic isomerization and oxidative dehydrogenation or dehydration steps convert this intermediate into 3-methyl-2-butenal. oecd.orggoogle.com

Prins Reaction: Isobutene reacts with formaldehyde, often under high temperature and pressure, to form isoprenol. google.com Various catalysts, including strong Lewis acids, have been studied to improve selectivity for this step. researchgate.net

Isomerization: The isoprenol is isomerized to 3-methyl-2-buten-1-ol (B147165) (prenol). google.com

Oxidative Dehydrogenation: The resulting prenol is then oxidized to yield the target aldehyde, 3-methyl-2-butenal. google.com

A general method for the synthesis of 2-alkenals, including 3-methyl-2-butenal, can be achieved through the reaction of unsaturated alkyl halides with the sodium salts of secondary nitrohydrocarbons. oecd.org This pathway represents a versatile, though less common, approach for creating the α,β-unsaturated aldehyde structure. The reaction proceeds via a nucleophilic substitution followed by elimination.

| Reactant 1 | Reactant 2 | Product |

| Unsaturated Alkyl Halide | Sodium Salt of Secondary Nitrohydrocarbon | 2-Alkenal (e.g., 3-Methyl-2-butenal) |

This table outlines the general reactants for the synthesis of 2-alkenals.

Functionalized derivatives of 3-methyl-2-butenal, particularly its acetals, are important intermediates. One synthetic approach involves the treatment of acetals with vinyl ethers in the presence of a catalyst like boron trifluoride. This reaction forms β-alkoxyacetals, which can then be converted into α,β-unsaturated aldehydes under acidic conditions. oecd.org

The direct acetalization of 3-methyl-2-butenal is also a key reaction. Various acidic catalysts, including amidosulfonic acid, phosphoric acid, and ammonium (B1175870) nitrate (B79036), are used to react 3-methyl-2-butenal with alcohols or orthoesters to form the corresponding acetals, such as 3-methyl-2-butenal diethyl acetal (B89532). google.comgoogle.com For example, using amidosulfonic acid as a catalyst, 3-methyl-2-butenal can be reacted with ethanol (B145695) and triethyl orthoformate to achieve a high calculated yield of the diethyl acetal. google.com

Another relevant strategy is the isomerization of 3-methyl-3-buten-1-al. This compound can be rearranged to the more stable conjugated isomer, 3-methyl-2-butenal, in the presence of either strong acids or basic compounds at temperatures ranging from 50° to 250° C. google.com This method can produce 3-methyl-2-butenal in high yield and purity. google.com

| Catalyst | Reactants | Product | Yield | Reference |

| Amidosulfonic Acid | 3-Methyl-2-butenal, Ethanol, Triethyl Orthoformate | 3-Methyl-2-butenal-diethyl acetal | 97% (calculated) | google.com |

| Ammonium Nitrate | 3-Methyl-2-butenal, Trimethyl Orthoformate, Methanol (B129727) | 3-Methyl-2-butenal-dimethyl acetal | 63% (isolated) | google.com |

| Phosphoric Acid | 3-Methyl-2-butenal, Ethanol, Triethyl Orthoformate | 3-Methyl-2-butenal-diethyl acetal | 65% (isolated) | google.com |

This interactive table summarizes yields for the synthesis of 3-methyl-2-butenal acetals using different catalysts.

Hydroformylation, also known as the oxo process, is a major industrial process that involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org The reaction uses a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically complexes of rhodium or cobalt. wikipedia.orgmt.com

While direct hydroformylation of a simple C4 precursor like isobutylene (B52900) would lead to 3-methylbutanal, specific strategies can be employed to target unsaturated aldehydes. The synthesis of 2-methylbutanal from 2-butene (B3427860) has been demonstrated using catalysts such as hydridocarbonyltris(triphenylphosphine) rhodium. google.com The application to α,β-unsaturated aldehydes like 3-methyl-2-butenal requires careful selection of substrates and reaction conditions to control selectivity and prevent saturation of the double bond. The process generally involves high pressures (10 to 100 atmospheres) and temperatures (40 to 200 °C). wikipedia.org

Isoprene (B109036) (2-methyl-1,3-butadiene) serves as a logical and potentially low-cost precursor for 3-methyl-2-butenal and its alcohol counterpart, prenol (3-methyl-2-buten-1-ol). google.com Prenol is a direct precursor to 3-methyl-2-butenal via oxidation and is a key intermediate in the synthesis of citral (B94496), which is used in the production of vitamins A and E. google.comgoogle.com

A synthetic route from isoprene involves its reaction with an alkanoic acid, such as acetic acid, in the presence of an inorganic acid catalyst to form a prenyl ester (e.g., prenyl acetate). google.com This ester can then be hydrolyzed to prenyl alcohol using either a suitable enzyme or a base. google.com The final step is the oxidation of prenyl alcohol to 3-methyl-2-butenal.

| Precursor | Key Intermediate(s) | Final Product |

| Isoprene | Prenyl Acetate, Prenyl Alcohol | 3-Methyl-2-butenal |

This table shows the synthetic progression from isoprene to 3-methyl-2-butenal.

Biosynthetic Routes and Enzymatic Formation of 3-Methyl-2-butenal

Beyond chemical synthesis, 3-methyl-2-butenal is also known to be formed through biological pathways. It has been identified as a metabolite in various organisms, including plants. nih.gov

A significant biosynthetic route is the enzymatic degradation of the cytokinin N6-(Δ2-isopentenyl)adenine. cdnsciencepub.comebi.ac.uk Research has shown that an enzyme preparation from immature corn kernels can catalyze the oxidative cleavage of this cytokinin. cdnsciencepub.com The reaction requires oxygen, classifying the enzyme as an oxidase. cdnsciencepub.com This cleavage yields adenine (B156593) and, as the major side-chain derived product, 3-methyl-2-butenal. cdnsciencepub.comebi.ac.uk This metabolic transformation is part of the degradation pathway for cytokinins, which are crucial plant growth factors. cdnsciencepub.com

Additionally, 3-methyl-2-butenal can be formed endogenously in organisms during processes like lipid peroxidation or as a result of oxidative stress. hmdb.ca As a derivative of acrolein, it is an α,β-unsaturated carbonyl metabolite. hmdb.ca

Enzymatic Degradation Products, such as from Cytokinins

3-Methyl-2-butenal, also known as senecialdehyde, is a naturally occurring aldehyde that can be formed through the enzymatic degradation of certain cytokinins, a class of plant growth hormones. orgsyn.orggoogle.com Specifically, it has been identified as a major side-chain derived product from the cleavage of N6-(Δ2-isopentenyl)adenine, a common cytokinin. orgsyn.orgorganic-chemistry.org

This biochemical transformation is catalyzed by an enzyme preparation found in sources such as immature corn kernels (Zea mays). orgsyn.orgorganic-chemistry.org The enzyme, known as cytokinin oxidase/dehydrogenase (CKX), facilitates the irreversible inactivation of cytokinins through the oxidative cleavage of their N6-isoprenoid side chain. researchgate.net This process results in the formation of adenine (or its corresponding derivative) and an aldehyde derived from the side chain. researchgate.net In the case of N6-(Δ2-isopentenyl)adenine, this aldehyde is 3-methyl-2-butenal. orgsyn.orgorganic-chemistry.orgresearchgate.net The identity of the product has been confirmed by comparing the enzymatic product, in the form of its semicarbazone derivative, with an authentic synthesized sample, showing identical chromatographic behavior, as well as mass and ultraviolet spectra. orgsyn.orgorganic-chemistry.org

The degradation of cytokinins is a crucial metabolic process in plants, helping to regulate the levels of these active hormones and thereby controlling various aspects of plant growth and development. researchgate.net The cleavage reaction catalyzed by CKX is considered the only known enzymatic pathway for the irreversible breakdown of cytokinins. researchgate.net

Derivatization Strategies for 3-Methyl-2-butenal

Synthesis of Acetal Derivatives

Acetalization is a common derivatization strategy for aldehydes like 3-methyl-2-butenal, often employed to protect the aldehyde functional group during multi-step organic syntheses. researchgate.net The synthesis of acetal derivatives of 3-methyl-2-butenal typically involves reacting the aldehyde with an alcohol or an orthoester in the presence of an acid catalyst. nih.govsemanticscholar.org

Various acidic catalysts can be employed for this reaction, including phosphoric acid, amidosulfonic acid, and potassium hydrogen sulfate. nih.govsemanticscholar.org The reaction can be carried out by mixing 3-methyl-2-butenal with an alcohol, such as methanol or ethanol, and an orthoformate, like trimethyl orthoformate or triethyl orthoformate. nih.gov For instance, 3-methyl-2-butenal-diethyl acetal can be prepared by reacting 3-methyl-2-butenal with ethanol and triethyl orthoformate. nih.govsemanticscholar.org

The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields. In one described method, the reaction of 3-methyl-2-butenal with ethanol, triethyl orthoformate, and amidosulfonic acid with ice-cooling for 2.5 hours, followed by stirring for another 1.5 hours, resulted in a calculated yield of 97% for 3-methyl-2-butenal-diethyl acetal. nih.gov Subsequent distillation can isolate the pure acetal. nih.govsemanticscholar.org The table below summarizes examples of reaction conditions and yields for the synthesis of dimethyl and diethyl acetals of 3-methyl-2-butenal.

Table 1: Synthesis of 3-Methyl-2-butenal Acetal Derivatives

| Acetal Product | Reactants | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-2-butenal-dimethylacetal | 3-Methyl-2-butenal, Methanol, Trimethyl orthoformate | Amidosulfonic acid | 93% (calculated) | nih.gov |

| 3-Methyl-2-butenal-diethyl acetal | 3-Methyl-2-butenal, Ethanol, Triethyl orthoformate | Amidosulfonic acid | 97% (calculated) | nih.gov |

| 3-Methyl-2-butenal-dimethylacetal | 3-Methyl-2-butenal, Methanol | Potassium hydrogen sulfate | 85% (isolated) | semanticscholar.org |

Preparation of Thiofuran Derivatives through Addition Reactions

Thiofurans, more commonly known as thiophenes, are a class of sulfur-containing heterocyclic compounds. A versatile and widely used method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgarkat-usa.orgorganic-chemistry.org This reaction is a multi-component condensation that typically involves an aldehyde or ketone, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

3-Methyl-2-butenal, as an α,β-unsaturated aldehyde, is a suitable carbonyl component for the Gewald reaction. The general mechanism involves an initial Knoevenagel condensation between the aldehyde (3-methyl-2-butenal) and the active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), catalyzed by a base. wikipedia.orgderpharmachemica.com This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization lead to the formation of the polysubstituted 2-aminothiophene ring. wikipedia.org

While specific examples detailing the use of 3-methyl-2-butenal in the Gewald reaction are not extensively documented in readily available literature, the reaction's broad substrate scope for aldehydes makes it a key synthetic strategy for preparing thiofuran derivatives from this precursor. semanticscholar.orgarkat-usa.org By selecting the appropriate active methylene nitrile, a variety of substituted 2-aminothiophenes with the carbon skeleton of 3-methyl-2-butenal incorporated at the 4- and 5-positions of the thiophene (B33073) ring could be synthesized.

Table 2: General Reactants for Gewald Aminothiophene Synthesis

| Component Role | Example Compound | Function |

|---|---|---|

| Carbonyl Compound | 3-Methyl-2-butenal | Provides part of the thiophene backbone |

| Active Methylene Nitrile | Malononitrile | Provides the remaining carbons and the amino group |

| Active Methylene Nitrile | Ethyl cyanoacetate | Provides the remaining carbons, amino group, and an ester functional group |

| Sulfur Source | Elemental Sulfur (S8) | Forms the heteroatom of the thiophene ring |

| Catalyst | Amine (e.g., Triethylamine, Morpholine) | Promotes the condensation and cyclization steps |

Reaction Kinetics and Mechanistic Studies of 3 Methyl 2 Butenal

Gas-Phase Reactions

The atmospheric fate of 3-methyl-2-butenal (B57294) is largely determined by its gas-phase reactions with various oxidants. These reactions are critical in understanding the compound's contribution to atmospheric chemistry.

The gas-phase reaction of hydroxyl (OH) radicals with 3-methyl-2-butenal has been investigated to determine its atmospheric lifetime and degradation pathways. rsc.orgrsc.org Using a relative rate method, the rate constant for this reaction was determined to be (6.21 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. rsc.orgrsc.org Another study using pulsed laser photolysis/laser-induced fluorescence over a temperature range of 263–353 K reported the Arrhenius expression: k₃(T)=(5.6 ± 1.2)×10⁻¹² exp{(666 ± 54)/T} cm³ molecule⁻¹ s⁻¹. researchgate.net This negative temperature dependence indicates that the reaction rate increases as the temperature decreases. researchgate.net

Table 1: Rate Constants for the Reaction of 3-Methyl-2-butenal with OH Radicals

| Rate Constant (k) | Temperature (K) | Method | Source |

|---|---|---|---|

| (6.21 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 ± 2 | Relative Rate | rsc.orgrsc.org |

Table 2: Product Yields from the Reaction of 3-Methyl-2-butenal with OH Radicals

| Product | Molar Yield (%) | Source |

|---|---|---|

| Acetone (B3395972) | 74 ± 6 | rsc.orgrsc.org |

| Glyoxal | 40 ± 3 | rsc.orgrsc.org |

| Carbon Dioxide | 30–39 | rsc.orgrsc.org |

| Organic Nitrates | 8.5 ± 2.3 | rsc.orgrsc.org |

| Peroxyacyl nitrate(s) | 5–8 | rsc.orgrsc.org |

The reaction of 3-methyl-2-butenal with the nitrate (B79036) radical (NO₃) is a significant removal pathway, particularly during nighttime. Experimental and theoretical studies have been conducted to understand the kinetics and mechanisms of this interaction. researchgate.netnih.gov Using both absolute and relative rate methods in a simulation chamber at 295 ± 3 K, the rate constant for the reaction was determined to be (19.1 ± 4.1) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov

Theoretical calculations using density functional theory (DFT) support the experimental findings and provide insight into the reaction mechanism, which can proceed via H-atom abstraction from the aldehyde group or by NO₃ addition to the C=C double bond. researchgate.netnih.gov The presence of an electron-withdrawing carbonyl group deactivates the neighboring double bond towards electrophilic addition by the NO₃ radical. researchgate.net

Table 3: Rate Constant for the Reaction of 3-Methyl-2-butenal with NO₃ Radical

| Rate Constant (k) | Temperature (K) | Method | Source |

|---|

In marine and coastal areas, reactions with chlorine (Cl) atoms can be a competitive degradation pathway for volatile organic compounds. The gas-phase reaction between 3-methyl-2-butenal and Cl atoms has been studied in simulation chambers at room temperature and atmospheric pressure. mdpi.comnih.govnih.govnih.gov

One study, using a relative rate method with Fourier transform infrared spectroscopy, determined the rate coefficient to be k = (2.45 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K. mdpi.comnih.govnih.gov A separate investigation using proton-transfer-reaction mass spectrometry (PTR-MS) reported a rate constant of (3.04 ± 0.18) × 10⁻¹⁰ cm³/(molecule⋅sec) at 298 ± 1 K. nih.govresearchgate.net

The reaction mechanism involves two primary pathways: Cl atom addition to the C=C double bond and H-atom abstraction from the aldehydic group. mdpi.comnih.gov The major products identified support this dual mechanism. mdpi.comnih.govnih.gov Cl addition to the C-3 position is the dominant pathway (~53% contribution), leading to the formation of 3-chloro-2-butanone (B129570) with a molar yield of (52.5 ± 7.3)%. mdpi.comnih.gov The H-abstraction pathway (~40% contribution) is indicated by the formation of acetaldehyde (B116499) (yield of 40.8 ± 0.6%) and hydrogen chloride (HCl). mdpi.comnih.govnih.gov

Table 4: Rate Constants for the Reaction of 3-Methyl-2-butenal with Cl Atoms at ~298 K

| Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Method | Source |

|---|---|---|

| (2.45 ± 0.32) × 10⁻¹⁰ | Relative Rate (FTIR) | mdpi.comnih.govnih.gov |

Table 5: Product Yields from the Reaction of 3-Methyl-2-butenal with Cl Atoms

| Product | Molar Yield (%) | Reaction Pathway | Source |

|---|---|---|---|

| 3-Chloro-2-butanone | 52.5 ± 7.3 | Cl Addition | mdpi.comnih.gov |

| Acetaldehyde | 40.8 ± 0.6 | H-Abstraction | mdpi.comnih.gov |

| Hydrogen Chloride (HCl) | 92.8 ± 12.9 | H-Abstraction | mdpi.com |

While direct studies on the thermal decarbonylation of 3-methyl-2-butenal are limited, research on structurally similar β,γ-unsaturated aldehydes, such as 2,2-dimethyl-3-butenal (B3054106), provides significant mechanistic insights. cdnsciencepub.comcdnsciencepub.com The thermolysis of 2,2-dimethyl-3-butenal at 300°C yields 2-methyl-2-butene (B146552) and carbon monoxide through an intramolecular, non-radical process. cdnsciencepub.comresearchgate.net

This reaction is proposed to proceed through a concerted molecular mechanism involving a six-membered cyclic transition state. cdnsciencepub.com A key feature of this mechanism is the intramolecular transfer of the aldehydic hydrogen atom to the γ-carbon of the butenal structure. cdnsciencepub.comcdnsciencepub.com This process is an example of an E1-type elimination reaction. numberanalytics.commasterorganicchemistry.com Isotopic labeling studies have confirmed that the aldehydic hydrogen is transferred specifically to the C(4) position of the original butenal molecule. cdnsciencepub.com The reaction follows first-order kinetics and displays a significant kinetic isotope effect, further supporting a mechanism where C-H bond breaking is involved in the rate-determining step. cdnsciencepub.com Computational studies on other α,β-unsaturated aldehydes suggest that an alternative two-step mechanism involving a carbene intermediate may also be possible. sciforum.net

Unimolecular Elimination and Decarbonylation Processes

Computational Elucidation of Transition States and Reaction Channels

Theoretical chemistry provides powerful tools for understanding the intricate pathways of chemical reactions involving 3-methyl-2-butenal. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out reaction channels and characterizing the transition states for its various reactions.

For instance, the gas-phase reaction of 3-methyl-2-butenal with the nitrate radical (NO₃) has been investigated using the DFT-BH&HLYP/6-311++G(d,p) method. acs.orgnih.gov These calculations allow for the exploration of both hydrogen abstraction and radical addition pathways. acs.orgnih.gov By calculating the geometries of the reactants, products, and transition states, researchers can construct potential energy surfaces (PES) that describe the energetic landscape of the reaction. acs.org This approach has successfully yielded rate constants that are in agreement with experimental findings. acs.orgnih.gov

Similar computational methodologies have been applied to study the reactions of related unsaturated compounds. For example, the kinetics of hydrogen abstraction from C4–C6 alkenes by hydrogen atoms and methyl radicals have been modeled using the G4 level of theory to determine energy barriers, followed by the application of conventional transition state theory with Eckart tunneling corrections to calculate rate constants. acs.org Furthermore, kinetic models for the oxidation and pyrolysis of 3-methyl-2-butenol, a precursor to 3-methyl-2-butenal, have been developed using automatic network generation tools and quantum chemical calculations to determine key rate coefficients. researchgate.net These studies highlight the importance of computational chemistry in predicting reactivity and understanding complex reaction mechanisms at a molecular level. acs.orgresearchgate.net

Hydrogen Atom Abstraction and Addition Reactions

The reactivity of 3-methyl-2-butenal is largely defined by the interplay between hydrogen atom abstraction and radical addition reactions, particularly in the gas phase. These reactions are crucial in atmospheric chemistry and combustion processes.

Similarly, reactions with other radicals like the nitrate radical (NO₃) and chlorine atoms (Cl) also exhibit both abstraction and addition mechanisms. acs.orgnih.govmdpi.com Theoretical calculations for the NO₃ reaction support these competing pathways. acs.orgnih.gov In the reaction with Cl atoms, H-abstraction from the aldehyde group is a significant pathway, leading to the formation of products like acetaldehyde and HCl. mdpi.com The other major pathway is the addition of Cl to the C-3 position of the molecule. mdpi.com

Analysis of Potential Energy Surfaces for Hydrogen Atom Interactions

The partitioning between abstraction and addition pathways is governed by the potential energy surface (PES) of the reacting system. The PES maps the potential energy of the system as a function of the geometric coordinates of the atoms, revealing the lowest energy paths from reactants to products, including the transition states.

For the reaction of 3-methyl-2-butenal with radicals, the PES features distinct valleys corresponding to the abstraction and addition channels. Theoretical calculations, such as those performed for the NO₃ radical reaction, provide a schematic description of the PES, illustrating the free energy profiles for the different pathways. acs.org

In the broader context of alkene and aldehyde reactions, computational studies have extensively analyzed the PES for hydrogen abstraction. For the reaction of H atoms and CH₃ radicals with various alkenes, energy barriers are determined from the calculated PES. acs.org Similarly, for the oxidation of 3-methyl-2-butenol (prenol), a compound that produces 3-methyl-2-butenal, flux analyses of the reaction pathways at different temperatures highlight the dominant H-atom abstraction reactions. osti.gov At low to intermediate temperatures (600–1200 K), OH and HO₂ are the primary abstracting radicals, while H atoms and CH₃ radicals gain importance at higher temperatures. osti.govresearchgate.net These analyses underscore how the topology of the potential energy surface dictates the kinetics and product distribution of these radical-mediated reactions.

Solution-Phase Reactions

In the solution phase, particularly in aqueous basic media, 3-methyl-2-butenal exhibits distinct reactivity, primarily characterized by retroaldol cleavage.

Retroaldol Cleavage Reactions

In aqueous sodium hydroxide (B78521) solutions, 3-methyl-2-butenal undergoes a retroaldol cleavage reaction, breaking down into acetone and acetaldehyde. cdnsciencepub.comcdnsciencepub.comresearchgate.net This reaction is a classic example of the reversal of an aldol (B89426) condensation. The process is initiated by the nucleophilic addition of a hydroxide ion to the β-carbon of the enone system, a step which is in equilibrium with the hydration of the double bond. cdnsciencepub.comresearchgate.net

Spectrophotometric Kinetic Analysis and Determination of Equilibrium Constants

The kinetics of the retroaldol cleavage of 3-methyl-2-butenal have been meticulously studied using spectrophotometry. cdnsciencepub.comresearchgate.net By monitoring the disappearance of the ultraviolet absorbance of 3-methyl-2-butenal at 242 nm in aqueous NaOH solutions at 25 °C, the reaction was observed to follow simple first-order kinetics. cdnsciencepub.comresearchgate.net

Kinetic analysis of the system, which also considers the hydration of the enone to form 3-methyl-3-hydroxybutanal, allows for the determination of the individual rate constants for the hydration (k_hyd), dehydration (k_dehyd), and retroaldol (k_retro) steps. cdnsciencepub.comresearchgate.net Furthermore, the equilibrium constant (K_hyd) for the enone hydration can be calculated from these rate constants. cdnsciencepub.comresearchgate.net

A study by Guthrie and Dawson provided the following values for the reaction in aqueous solution at 25°C and an ionic strength of 0.1 M. cdnsciencepub.com

| Parameter | Value | Unit |

| k_hyd | 0.00342 | M⁻¹ s⁻¹ |

| k_dehyd | 0.00832 | M⁻¹ s⁻¹ |

| k_retro | 0.0564 | M⁻¹ s⁻¹ |

| K_hyd (k_hyd/k_dehyd) | 0.41 | dimensionless |

Table 1: Rate and equilibrium constants for the solution-phase reactions of 3-methyl-2-butenal. cdnsciencepub.com

Chemoselective Hydrogenation and Reduction Pathways

The chemoselective hydrogenation of the carbon-carbon (C=C) double bond in α,β-unsaturated aldehydes, such as 3-methyl-2-butenal (also known as prenal), is a critical transformation for producing saturated aldehydes, which are valuable industrial intermediates. d-nb.infoacs.org Achieving high selectivity for C=C bond reduction without affecting the carbonyl (C=O) group is a significant challenge because the hydrogenation of the C=C bond is often the thermodynamically favored pathway. d-nb.info Research has demonstrated that catalysts composed of palladium (Pd) nanoparticles are highly effective for this purpose, offering exceptional yield and selectivity under mild conditions. google.com

Recent findings have shown that palladium nanoparticles with a radius of less than 5 nm, particularly those between 1-2 nm, immobilized within the cavities of a silica-based mesocellular foam (MCF), can achieve outstanding results. google.comnih.gov This catalytic system enables the chemoselective C=C hydrogenation of butenals to their corresponding butanals with both yield and selectivity exceeding 99%. google.com The reaction proceeds efficiently at ambient temperatures (15-30°C) and atmospheric pressure, with remarkably short reaction times of 10-30 minutes. google.com This performance marks a significant improvement over previous methods that often required high temperatures and pressures and resulted in lower yields and a mixture of byproducts. google.com

The superior performance of these palladium nanoparticle catalysts is highlighted when compared to conventional catalysts. For instance, a standard commercial Pd/C catalyst under similar mild conditions yields significantly lower amounts of the desired saturated aldehyde. google.com

| Catalyst | Temperature | Pressure | Reaction Time | Butanal Yield | Selectivity |

|---|---|---|---|---|---|

| Pd Nanoparticles in MCF | Room Temperature | Atmospheric | 15 minutes | >99% | >99% |

| Conventional Pd/C | Room Temperature | Atmospheric | 60 minutes | 60-65% | Not Specified |

Data sourced from patent information regarding the general process for butenals. google.com

Mechanistic studies provide insight into the high selectivity of these nanocatalysts. The confinement of palladium nanoparticles within a structured support, such as a zeolite, can introduce shape-selective properties. rsc.org In one study, Pd nanoparticles with an average size of ~9.5 nm were placed in the mesopores of silicalite-1 (Pd@S-1). rsc.org The limited size of the zeolite's apertures allowed smaller molecules like 3-methyl-2-butenal (with kinetic dimensions of 0.38 × 0.62 nm) to diffuse into the pores and interact with the catalytic sites, while larger molecules were excluded. rsc.org This demonstrates that the catalyst's structure can be engineered to favor the hydrogenation of specific substrates. While this study focused on intermolecular selectivity, it underscores the principle that modifying the environment of the Pd nanoparticle can control reactivity. rsc.org

Other research has explored the hydrogenation of the corresponding allyl alcohol, 3-methyl-2-buten-1-ol (B147165), using lignin-stabilized Pd nanoparticles. rsc.org While the primary product was the fully saturated alcohol (3-methylbutan-1-ol), the formation of 3-methyl-2-butenal was also observed as a product of oxidative dehydrogenation, indicating the complex reaction network possible with these catalysts. rsc.org

| Catalyst System | Support/Stabilizer | Key Finding for C=C Hydrogenation | Reference |

|---|---|---|---|

| Palladium Nanoparticles (1-2 nm) | Mesocellular Foam (MCF) | Enables >99% yield and >99% selectivity for C=C hydrogenation of butenals at room temp/pressure. | google.com |

| Palladium Nanoparticles (~9.5 nm) | Silicalite-1 (zeolite) | Demonstrates shape-selectivity; allows diffusion and reaction of 3-methyl-2-butenal. | rsc.org |

| Palladium Nanoparticles | Lignin | In the hydrogenation of 3-methyl-2-buten-1-ol, C=C bond hydrogenation is a primary pathway. | rsc.org |

Computational and Theoretical Investigations of 3 Methyl 2 Butenal Reactivity

Quantum Chemical Methods in Reaction Mechanism Elucidation

Quantum chemical methods are powerful tools for investigating the intricacies of chemical reactions at the molecular level. For 3-methyl-2-butenal (B57294), these methods have been instrumental in mapping out reaction pathways, identifying transition states, and calculating the energies involved in its transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the reaction mechanisms of 3-methyl-2-butenal. For instance, in the context of atmospheric chemistry, DFT calculations have been used to explore the mechanisms of both abstraction and addition pathways in its reactions with radicals like the nitrate (B79036) radical (NO₃). acs.orgacs.orgnih.gov One study utilized the DFT-BH&HLYP/6-311++G(d,p) method to investigate these reactions, finding that the calculated rate constants were in good agreement with experimental results. acs.orgacs.orgnih.gov

In another application, DFT methods were combined with conventional transition-state theory (CTST) to evaluate the rate constants for the reactions of several unsaturated carbonyls, including 3-methyl-2-butenal, with ozone (O₃). rsc.orgpsu.edu These calculations helped to build a linear relationship between experimentally measured and calculated rate coefficients, demonstrating the predictive power of this theoretical approach. rsc.org Furthermore, DFT has been employed to study the unimolecular elimination of α,β-unsaturated aldehydes, proposing a two-step reaction mechanism involving a carbene-type intermediate as a more favorable pathway. sciforum.net

Ab Initio Molecular Orbital Theory for Energetic Profiles

Ab initio molecular orbital theory provides a high level of accuracy for calculating the energetic profiles of chemical reactions. This method has been used in conjunction with DFT to perform conventional transition-state theory (CTST) calculations for the reactions of unsaturated carbonyls, including 3-methyl-2-butenal, with ozone. rsc.orgpsu.edu These calculations involve determining the vibrational frequencies, rotational constants, and barrier-height energies necessary for the rate constant calculations. psu.edu

Furthermore, ab initio methods have been applied to study the reactions of secondary alcohols with chlorine atoms, providing insights into the activation barriers through calculations at the QCISD(T) level. researchgate.net While not directly on 3-methyl-2-butenal, this demonstrates the capability of ab initio methods to provide accurate energetic information for similar reactive systems. The combination of ab initio and DFT methods offers a comprehensive approach to understanding the thermodynamics and kinetics of the reactions of 3-methyl-2-butenal. rsc.orgpsu.edu

Kinetic Modeling and Rate Constant Calculations

Kinetic modeling and the calculation of rate constants are crucial for predicting the behavior of 3-methyl-2-butenal in complex chemical systems, such as the atmosphere or combustion environments. These models rely on theoretical calculations of reaction rates and bond energies.

Transition State Theory and Master Equation Analyses for Reaction Rates

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. Conventional TST (CTST) has been used to evaluate rate constants for the reaction of 3-methyl-2-butenal with ozone, based on energies and molecular properties derived from ab initio and DFT calculations. rsc.orgpsu.edu For more complex reactions, such as those involving multiple reaction wells and pressure-dependent kinetics, Rice-Ramsperger-Kassel-Marcus (RRKM) theory coupled with master equation formalism is employed. researchgate.net This approach has been used to determine branching ratios among isomers in related atmospheric reactions. researchgate.net

Variational Transition State Theory (VTST) offers an improvement over conventional TST by locating the transition state at the maximum of the Gibbs free energy of activation. Canonical Variational Theory (CVT) has been used to study hydrogen abstraction reactions, showing that variational effects can influence the rate constants. umn.edu Tunneling corrections, often calculated using methods like the Eckart model or small-curvature tunneling (SCT), are also incorporated to account for the quantum mechanical tunneling of atoms through the reaction barrier. umn.eduscielo.org.mx

Computational Determination of Bond Dissociation Energies (BDEs)

Bond Dissociation Energy (BDE) is a key parameter in understanding chemical reactivity, as it quantifies the energy required to break a specific bond. The stability of the resulting radicals is inversely related to the BDE; a more stable radical corresponds to a lower BDE. doubtnut.com Computational methods are frequently used to calculate BDEs. For example, in the study of the pyrolysis and oxidation of 3-methyl-2-butenol, which produces 3-methyl-2-butenal, quantum chemical calculations were used to obtain important rate coefficients, which are inherently linked to the BDEs of the involved species. researchgate.net The BDEs for various C-H bonds in molecules similar in structure to 3-methyl-2-butenal have been analyzed to understand the preferred sites for hydrogen abstraction. doubtnut.com For instance, the allylic C-H bond is expected to have a lower BDE due to the resonance stabilization of the resulting allyl radical. doubtnut.com

Conformational Analysis and Energetic Landscapes of Reactive Intermediates

Conformational analysis is essential for identifying the lowest energy structures of reactants, transition states, and intermediates. For instance, in the CTST calculations for the reaction with ozone, the conformer with the lowest energy was first identified using the RHF/6-31G(d) method. psu.edu The geometries of various conformers of 3-methyl-2-butenal and related compounds have been calculated at the BH&HLYP/6-311++G(d,p) level of theory. acs.org

The energetic landscape provides a comprehensive view of a chemical reaction, mapping the potential energy of the system as a function of the geometric coordinates of the atoms. nih.gov Understanding the energetic landscape is crucial for elucidating reaction mechanisms and predicting product distributions. researchgate.net For the oxidation of 3-methyl-2-butenol, reaction path analyses revealed that the formation of 3-methyl-2-butenal is a key pathway, and the subsequent reactions of 3-methyl-2-butenal are dominated by hydrogen abstractions that form resonantly stabilized radicals. researchgate.net Computational studies help to map out these complex landscapes, identifying the various intermediates and transition states that connect them. nih.govresearchgate.net

Interactive Data Table: Calculated Rate Constants for Reactions of 3-Methyl-2-butenal

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method | Reference |

| 3-Methyl-2-butenal | O₃ | 1.82 ± 0.26 x 10⁻¹⁸ | 298 | Relative Rate | rsc.orgpsu.eduresearchgate.net |

| 3-Methyl-2-butenal | OH | (6.21 ± 0.18) x 10⁻¹¹ | 296 ± 2 | Relative Rate | nih.gov |

| 3-Methyl-2-butenal | NO₃ | (19.1 ± 4.1) x 10⁻¹⁵ | 295 ± 3 | Absolute and Relative Rate | acs.orgacs.orgnih.gov |

| 3-Methyl-2-butenal | Cl | (3.04 ± 0.18) x 10⁻¹⁰ | 298 ± 1 | Relative Rate | researchgate.net |

Spectroscopic Characterization in Advanced Research Contexts

Applications of Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The structural elucidation of complex organic molecules, including derivatives of 2-methyl-3-butenal, increasingly relies on sophisticated spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy form the foundational toolkit for determining molecular structure. uobasrah.edu.iqconicet.gov.ar Advanced applications of these methods, particularly in combination (hyphenated techniques), allow for the detailed analysis of complex mixtures and the unambiguous identification of process-related impurities and degradation products. conicet.gov.arresearchgate.net For instance, two-dimensional NMR experiments (e.g., COSY, HMQC, NOESY) are instrumental in piecing together the connectivity and spatial relationships within a molecule, which is essential for differentiating between structurally similar derivatives. conicet.gov.aracs.org

Rotational spectroscopy stands out as a powerful high-resolution technique for the gas-phase structural determination of molecules. aanda.org It provides extremely precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its unique three-dimensional geometry. This precision makes it an ideal tool for distinguishing between different isomers and, crucially, between the different conformers (rotamers) of a single flexible molecule. aanda.orgfrontiersin.org

The conformational landscape of aldehydes like 2-methyl-3-butenal and its derivatives can be complex due to the rotation around single bonds. Each stable conformer has a distinct rotational spectrum. By analyzing these spectra, researchers can determine the precise geometric structure of each conformer and their relative energies. frontiersin.org For example, studies on the related compound isobutyraldehyde (B47883) (2-methylpropanal) have successfully used rotational spectroscopy to identify and characterize its gauche and trans conformers. aanda.org The analysis involves measuring a large number of rotational transitions and fitting them to a semirigid-rotor Hamiltonian model to extract highly accurate rotational and centrifugal distortion constants. aanda.orgaanda.org

No splittings due to the internal rotation of the methyl group were observed for the conformers of isobutyraldehyde, which is consistent with the high computed barriers to internal rotation. aanda.org This level of detail is indispensable for understanding the fundamental properties of a molecule and its potential interactions in different chemical environments. The data obtained from such studies are critical for benchmarking quantum chemical calculations and for searches of these molecules in environments like the interstellar medium. aanda.orgaanda.org

Table 1: Illustrative Spectroscopic Constants for Isobutyraldehyde (2-Methylpropanal) Conformers Determined by Rotational Spectroscopy

| Parameter | gauche Conformer | trans Conformer |

| A (MHz) | 7805.1831 | 9331.0660 |

| B (MHz) | 3217.4725 | 2650.0617 |

| C (MHz) | 2580.8926 | 2244.7570 |

| μa (D) | 2.50 | 2.76 |

| μb (D) | 1.05 | 0.0 |

| μc (D) | 0.69 | 0.0 |

| Relative Energy (kJ mol-1) | 0.00 | 3.12 |

This table presents data for isobutyraldehyde (an isomer of butanal) to illustrate the type of information obtained from rotational spectroscopy. Data sourced from studies on butanal isomers. aanda.org

Time-Resolved Spectroscopic Studies of Reaction Intermediates and Reaction Progress

Understanding the mechanism of a chemical reaction requires the detection and characterization of transient intermediates and the real-time monitoring of product formation. Time-resolved spectroscopy is the key to accessing this information. Techniques like time-resolved photoionization mass spectrometry (MPIMS) and proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) are particularly well-suited for studying gas-phase reactions. acs.orgnih.gov

These methods allow for the monitoring of reactant decay and product growth as a function of time, typically on a millisecond timescale. In studies of the oxidation of volatile organic compounds, a reaction is often initiated by laser photolysis to create a pulse of radicals (e.g., Cl atoms or OH radicals), and the subsequent reactions are followed spectroscopically. researchgate.netnih.gov

For example, research on the gas-phase reaction of trans-2-methyl-2-butenal (B1200531) (a structural isomer of 2-methyl-3-butenal) with chlorine atoms utilized PTR-ToF-MS to follow the time evolution of the reactants and products. nih.govresearchgate.net Such studies can identify the major reaction pathways and quantify the yields of various products. The investigation revealed that the reaction proceeds via two main channels: Cl-addition to the C=C double bond and H-abstraction from the aldehyde group. nih.govresearchgate.net The major products were identified and their molar yields were quantified, providing critical data for atmospheric chemistry models. nih.gov Similarly, MPIMS has been used to study the oxidation of related C4 and C5 aldehydes, identifying isomer-specific products and determining their temperature-dependent yields, which helps to unravel complex reaction networks. acs.orgresearchgate.net

Table 2: Major Gas-Phase Products and Yields from the Reaction of trans-2-Methyl-2-butenal with Cl Atoms

| Product | Molar Yield (%) | Detection Technique |

| 3-Chloro-2-butanone (B129570) | 52.5 ± 7.3 | GC-MS, FTIR |

| Acetaldehyde (B116499) | 40.8 ± 0.6 | PTR-ToF-MS |

| HCl | 92.8 ± 12.9 | FTIR |

| CO | 97.3 ± 10.0 | FTIR |

| Ketene | 23.5 ± 0.4 | PTR-ToF-MS |

| Formaldehyde | 11.0 ± 0.2 | PTR-ToF-MS |

Data from the study of the Cl-initiated oxidation of trans-2-methyl-2-butenal. nih.govresearchgate.net Yields for HCl and CO can exceed 100% in principle due to secondary reactions, though the reported values reflect the primary mechanism contributions.

Environmental and Atmospheric Chemical Research of 3 Methyl 2 Butenal

Atmospheric Lifetimes and Degradation Pathways

The atmospheric persistence of 3-methyl-2-butenal (B57294) is primarily governed by its reactions with key atmospheric oxidants. These processes determine its concentration, distribution, and contribution to atmospheric chemistry.

Reaction with ozone (O₃) is another significant degradation pathway, particularly in regions or at times when OH radical concentrations are low. The calculated atmospheric half-life for the reaction with ozone is 23.2 hours. oecd.org

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Half-Life | Source |

|---|---|---|---|

| OH Radical | (6.21 ± 0.18) × 10⁻¹¹ | 8.2 hours | rsc.org, oecd.org |

| Ozone (O₃) | Not specified | 23.2 hours | oecd.org |

| Chlorine (Cl) Atom | (2.45 ± 0.32) × 10⁻¹⁰ | Not specified | nih.gov |

In coastal or marine environments, where concentrations of chlorine (Cl) atoms can be significant, the reaction with 3-methyl-2-butenal can be an important atmospheric sink. The rate coefficient for this reaction has been determined to be (2.45 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govsemanticscholar.org In areas with high Cl concentrations, the atmospheric importance of this reaction is comparable to that of the OH radical reaction. nih.govsemanticscholar.org

The mechanism of Cl-initiated oxidation involves two primary pathways:

Addition : The chlorine atom adds to the C-3 position of the carbon-carbon double bond, leading to the formation of a chlorinated alkyl radical. This pathway is the major route. nih.gov

H-Abstraction : The chlorine atom abstracts a hydrogen atom from the aldehyde group. nih.govsemanticscholar.org

These initial reactions lead to the formation of various gaseous products, as detailed in section 6.2.2. nih.gov

Formation of Secondary Organic Aerosols (SOA) and Related Products

The atmospheric oxidation of 3-methyl-2-butenal can lead to the formation of lower volatility products that partition from the gas phase to form secondary organic aerosol (SOA), a significant component of atmospheric fine particulate matter. For the OH-initiated oxidation of trans-2-methyl-2-butenal (B1200531), an SOA yield of 39.1% has been reported. semanticscholar.org Conversely, the SOA yield from the reaction initiated by chlorine atoms is considered negligible, reported to be lower than 2.4%. nih.govsemanticscholar.org

The concentration of nitrogen oxides (NOx = NO + NO₂) in the atmosphere plays a critical role in the chemical pathways of volatile organic compound (VOC) oxidation and subsequent SOA formation. For many biogenic VOCs, such as isoprene (B109036) and monoterpenes, SOA yields generally decrease as NOx levels increase. copernicus.orgethz.ch This is because the fate of the peroxy radicals (RO₂) formed during oxidation is altered.

At low-NOx concentrations : RO₂ radicals tend to react with other RO₂ radicals or the hydroperoxyl radical (HO₂). These reactions can lead to the formation of highly oxygenated, low-volatility products that efficiently contribute to SOA mass.

At high-NOx concentrations : RO₂ radicals primarily react with nitric oxide (NO). This reaction pathway often leads to the formation of organic nitrates or alkoxy radicals (RO). The subsequent reactions of alkoxy radicals can result in fragmentation, producing smaller, more volatile compounds and thus reducing the SOA yield. copernicus.orgsemanticscholar.org For some larger molecules like sesquiterpenes, however, high-NOx conditions can lead to higher SOA yields through the formation of low-volatility organic nitrates. copernicus.org

While this general framework is well-established, specific experimental studies quantifying the precise influence of NOx concentrations on SOA yields and the chemical composition of the aerosol from 3-methyl-2-butenal oxidation are not available in the reviewed literature.

Laboratory studies have identified several key gaseous products from the atmospheric oxidation of 3-methyl-2-butenal.

From OH-initiated photo-oxidation , the identified products include:

Acetone (B3395972) (74 ± 6% molar yield) rsc.org

Glyoxal (40 ± 3% molar yield) rsc.org

Carbon Dioxide (CO₂) (30-39% molar yield) rsc.org

Organic Nitrates (8.5 ± 2.3% molar yield) rsc.org

Peroxyacyl Nitrates (5-8% molar yield) rsc.org

2-hydroxy-2-methylpropanal (4.6 ± 0.7% molar yield) rsc.org

From Chlorine atom-initiated oxidation , the major products are:

3-chloro-2-butanone (B129570) (52.5 ± 7.3% molar yield) nih.govsemanticscholar.org

Acetaldehyde (B116499) (40.8 ± 0.6% molar yield) nih.govsemanticscholar.org

Hydrogen Chloride (HCl) nih.govsemanticscholar.org

Methylglyoxal (a minor product with a yield of 1.17 ± 0.08%) nih.gov

The composition of the particulate phase (SOA) would consist of lower volatility products of these oxidation reactions. While specific particulate degradation products for 3-methyl-2-butenal are not detailed, compounds like 2-hydroxy-2-methylpropanal and multifunctional products from further oxidation are potential contributors.

| Oxidant | Product | Molar Yield (%) | Source |

|---|---|---|---|

| OH Radical | Acetone | 74 ± 6 | rsc.org |

| Glyoxal | 40 ± 3 | rsc.org | |

| Carbon Dioxide (CO₂) | ~38 (sum with RC(O)OONO₂) | rsc.org | |

| Organic Nitrates | 8.5 ± 2.3 | rsc.org | |

| Peroxyacyl Nitrates | 5 - 8 | rsc.org | |

| 2-hydroxy-2-methylpropanal | 4.6 ± 0.7 | rsc.org | |

| Chlorine (Cl) Atom | 3-chloro-2-butanone | 52.5 ± 7.3 | semanticscholar.org, nih.gov |

| Acetaldehyde | 40.8 ± 0.6 | semanticscholar.org, nih.gov | |

| Methylglyoxal | 1.17 ± 0.08 | nih.gov |

Environmental Distribution and Biodegradation Potential

Once released into the environment, 3-methyl-2-butenal is distributed between different environmental compartments. Distribution modeling indicates that water is the main target compartment, accounting for approximately 83% of the substance, while about 17% is distributed into the air. oecd.org Due to its low octanol-water partition coefficient (log Kow of 0.53), significant bioaccumulation in organisms or accumulation in soil is not expected. oecd.org

3-methyl-2-butenal is considered to be readily biodegradable. oecd.orgsigmaaldrich.com In a CO₂ Headspace Test conducted according to ISO 14593, the substance showed 80-90% biodegradation after 28 days. oecd.orgsigmaaldrich.com The degradation was relatively rapid, reaching 75% after just 10 days, fulfilling the 10-day time window criterion for ready biodegradability. oecd.org Hydrolysis under typical environmental pH conditions is not expected to be a significant fate process. oecd.org

Modeling of Aquatic and Atmospheric Compartmental Distribution.oecd.org

The environmental distribution of 3-methyl-2-butenal has been estimated using Mackay Level I modeling. oecd.org This model predicts the partitioning of a chemical between different environmental compartments at equilibrium. The results indicate that water is the primary target compartment for 3-methyl-2-butenal, accounting for approximately 83% of its distribution. oecd.org The air is predicted to be the other significant compartment, receiving about 17% of the substance. oecd.org

In the atmosphere, 3-methyl-2-butenal is expected to undergo rapid degradation. oecd.org The calculated half-life (t½) for the reaction of 3-methyl-2-butenal with hydroxyl (OH) radicals is approximately 8.2 hours. oecd.org The substance also reacts with ozone, with a calculated half-life of about 23.2 hours. oecd.org These relatively short atmospheric half-lives suggest that 3-methyl-2-butenal is not persistent in the air. oecd.org

Due to a measured log Kow of 0.53 and a calculated log Koc of 0.9, it is not expected to bioaccumulate or adsorb significantly to soil and sediment. oecd.org

| Environmental Compartment | Distribution Percentage (%) |

|---|---|

| Water | 83 |

| Air | 17 |

| Reactant | Calculated Half-life (t½) |

|---|---|

| OH-radicals | ~8.2 hours |

| Ozone | ~23.2 hours |

Assessment of Ready Biodegradability in Environmental Systems.oecd.org

The results of the biodegradability test demonstrated significant degradation over a 28-day period, with 80-90% of the substance being biodegraded. oecd.orgsigmaaldrich.com The criteria for ready biodegradability include a "10-day window," which requires a certain level of degradation to be reached within 10 days of the onset of biodegradation. 3-Methyl-2-butenal fulfilled this requirement. oecd.org After 3 days, 29% of the substance had degraded, and by day 10, the degradation had reached 75%. oecd.org

| Time | Biodegradation (%) |

|---|---|

| 3 days | 29 |

| 10 days | 75 |

| 28 days | 80 - 90 |

Applications and Industrial Relevance in Advanced Chemical Synthesis

Role as a Key Chemical Intermediate in Complex Molecule Synthesis

3-Butenal, 2-methyl-, commonly known as 3-methyl-2-butenal (B57294) or prenal, is a pivotal intermediate in the industrial synthesis of various complex and high-value organic molecules. Its unique structure, featuring a conjugated system of a carbon-carbon double bond and an aldehyde group, provides a versatile scaffold for building larger molecular frameworks.

Precursor for Citral (B94496) Synthesis

A significant industrial application of 3-methyl-2-butenal is its role as a direct precursor in the synthesis of citral. Citral, a key terpenoid aldehyde, is highly valued in the fragrance and flavor industries for its distinct citrus scent and is also a crucial intermediate for producing ionones and vitamins.

The synthesis involves an acid-catalyzed reaction between 3-methyl-2-butenal (prenal) and 3-methyl-2-butene-1-ol (prenol). This reaction proceeds through the formation of an unsaturated acetal (B89532), specifically 3-methyl-2-butenal-diprenylacetal. Subsequently, this acetal intermediate undergoes thermal cleavage and rearrangement to yield citral. This multi-step process, which can be operated continuously, highlights the strategic importance of 3-methyl-2-butenal in the large-scale production of citral.

Catalytic Processes Involving 3-Methyl-2-butenal

Catalysis is central to both the production and subsequent transformation of 3-methyl-2-butenal. Various catalytic systems are employed to ensure high yield, selectivity, and process efficiency in industrial settings.

Oxidative Dehydration Catalysis in Industrial Production

The industrial-scale production of 3-methyl-2-butenal is often achieved through the catalytic oxidative dehydration of 3-methyl-3-buten-1-ol (B123568) (isoprenol). This process typically utilizes a silver support catalyst and involves reacting isoprenol with an oxygen-containing gas. The reaction is highly exothermic, and careful control of the reaction conditions is necessary due to the thermal sensitivity of both the reactants and products. This catalytic conversion is a key step in an integrated process that ultimately leads to citral. An alternative pathway involves the isomerization of 3-methyl-3-buten-1-al, which can be catalyzed by either strong acids or basic compounds.

Acid-Catalyzed Reactions for Derivative Formation

The aldehyde functionality and the conjugated double bond in 3-methyl-2-butenal make it susceptible to a variety of acid-catalyzed reactions to form important derivatives. A prominent example is the formation of acetals, which serves as a method to protect the aldehyde group or to create intermediates for further synthesis, as seen in the production of citral. A range of acidic catalysts have been successfully employed for this transformation, demonstrating the breadth of applicable catalysts.

Another notable acid-catalyzed reaction is the condensation of 3-methyl-2-butenal with phenols. In the presence of phenylboronic acid, this reaction leads to the formation of substituted 2H-chromenes, which are valuable heterocyclic compounds.

| Catalyst | Reactant | Product/Derivative |

| Phosphoric Acid | 3-methyl-2-butenal, Ethanol (B145695), Triethyl orthoformate | 3-methyl-2-butenal-diethyl acetal |

| Ammonium (B1175870) Nitrate (B79036) | 3-methyl-2-butenal, Trimethyl orthoformate, Methanol (B129727) | 3-methyl-2-butenal-dimethyl acetal |

| p-Toluenesulfonic acid | 3-methyl-2-butenal, Alcohols | Acetals |

| Potassium Hydrogen Sulfate | 3-methyl-2-butenal, Ethanol, Triethyl orthoformate | 3-methyl-2-butenal-diethyl acetal |

| Amidosulfonic Acid | 3-methyl-2-butenal, Alcohols, Orthoesters | Acetals |

| Phenylboronic Acid | 3-methyl-2-butenal, Phenols | Substituted 2H-chromenes |

| Cerium Ammonium Nitrate (CAN) / Iodine | 3-methyl-2-butenal, Indole | Indole derivatives |

This table summarizes various acid catalysts used in reactions involving 3-methyl-2-butenal to form a range of chemical derivatives. Data sourced from.

Heterogeneous Catalysis with Palladium for Selective Hydrogenation

Selective hydrogenation is a crucial transformation involving 3-methyl-2-butenal, particularly for producing 3-methyl-2-buten-1-ol (B147165) (prenol), another vital intermediate. The challenge lies in reducing the carbon-carbon double bond while leaving the aldehyde group intact. Heterogeneous catalysts, particularly those based on palladium, are widely used for such selective hydrogenations.

Palladium catalysts are typically dispersed on high-surface-area inorganic supports like alumina (B75360) (Al2O3) or carbon. The use of nanosized palladium particles can achieve high chemoselectivity, effectively hydrogenating the C=C bond without affecting the CHO functional group. Modifying the electronic properties of the palladium, for instance by creating bimetallic catalysts or through high-temperature reduction to form metal-support interactions, can further enhance selectivity and catalytic activity. This selective conversion is fundamental in fine chemical synthesis where precise control over reactivity is paramount.

Table of Mentioned Chemical Compounds

| Common Name | IUPAC Name |

| 3-Methyl-2-butenal / Prenal | 3-methylbut-2-enal |

| Citral | 3,7-dimethylocta-2,6-dienal |

| Vitamin A | Retinol |

| Vitamin A acetate | Retinyl acetate |

| 3-methyl-3-buten-1-ol / Isoprenol | 3-methylbut-3-en-1-ol |

| 3-methyl-2-butene-1-ol / Prenol | 3-methylbut-2-en-1-ol |

| 4-acetoxy-2-methyl-2-butenal | 4-acetoxy-2-methylbut-2-enal |

| β-ionone | (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one |

| 2H-chromenes | 2H-1-benzopyran derivatives |

| Ethanol | Ethanol |

| Methanol | Methanol |

| Triethyl orthoformate | Triethoxymethane |

| Trimethyl orthoformate | Trimethoxymethane |

| Phosphoric Acid | Phosphoric Acid |

| Ammonium Nitrate | Ammonium Nitrate |

| p-Toluenesulfonic acid | 4-methylbenzenesulfonic acid |

| Potassium Hydrogen Sulfate | Potassium bisulfate |

| Amidosulfonic Acid | Sulfamic acid |

| Phenylboronic Acid | Phenylboronic acid |

| Cerium Ammonium Nitrate (CAN) | Hexanitratocerate(IV) diammonium |

| Iodine | Iodine |

| Indole | 1H-indole |

| Phenols | Phenol and its derivatives |

| Palladium | Palladium |

| Alumina | Aluminum oxide |

Rhodium-Catalyzed Hydroformylation in Aldehyde Synthesis

Rhodium-catalyzed hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis for the production of aldehydes from alkenes. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using synthesis gas (a mixture of carbon monoxide and hydrogen). researchgate.net While 2-methyl-3-butenal itself is more commonly synthesized through other routes, the principles of rhodium-catalyzed hydroformylation are critical for producing a wide range of aldehydes, including structural isomers and related compounds that are vital chemical intermediates.

The catalyst of choice for many low-pressure hydroformylation processes is a rhodium complex modified with phosphine (B1218219) ligands, most notably hydridocarbonyltris(triphenylphosphine)rhodium(I), [RhH(CO)(PPh₃)₃]. wikipedia.orgyork.ac.uk This catalyst system offers high activity and selectivity under milder conditions (e.g., temperatures of 90-100°C and pressures under 20 bar) compared to older cobalt-based technologies. matthey.com The use of phosphine ligands is crucial as they stabilize the mononuclear rhodium complex, increase the ratio of linear to branched aldehyde products (n/iso ratio) for terminal alkenes, and suppress side reactions like hydrogenation and isomerization. ethz.ch

The regioselectivity of the hydroformylation of asymmetrical alkenes is a key aspect of the synthesis. For instance, in the hydroformylation of butene isomers, different aldehyde products can be formed. The reaction conditions and ligand choice can be tuned to favor the desired isomer. An excess of triphenylphosphine (B44618) ligand, for example, generally increases the selectivity for the linear aldehyde by sterically disfavoring the formation of the branched alkyl-rhodium intermediate. ethz.chquora.com

The table below illustrates typical conditions and outcomes for the rhodium-catalyzed hydroformylation of a C4 alkene stream, demonstrating the process's effectiveness in aldehyde synthesis.

Table 1: Representative Conditions for Rhodium-Catalyzed Hydroformylation of Butene

| Parameter | Value / Condition | Reference |

|---|---|---|

| Substrate | 1-Butene | researchgate.net |

| Catalyst Precursor | Rh(acac)(CO)₂ with phosphine ligands | researchgate.net |

| Active Catalyst | [RhH(CO)(PPh₃)₃] (or similar phosphine-modified species) | wikipedia.org |

| Temperature | 50 - 100 °C | ethz.chresearchgate.net |

| Syngas Pressure | 5 - 50 atm (H₂/CO = 1:1) | ethz.chresearchgate.net |

| Solvent | Often neat or in a high-boiling product mixture | ethz.ch |

| Primary Products | n-Pentanal (Valeraldehyde), 2-Methylbutanal | researchgate.net |

| Selectivity | High selectivity for linear aldehyde (n-pentanal) can be achieved (>90%) | ethz.chresearchgate.net |

Derivatives as Specialty Chemicals for Advanced Applications

3-Methyl-2-butenal (also known as prenal) is a valuable C5 building block in the chemical industry, primarily serving as a key intermediate for the synthesis of more complex, high-value molecules. oecd.orgfishersci.ca Its derivatives are found in applications ranging from vitamins and fragrances to advanced heterocyclic compounds for potential use in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

A major industrial application of 3-methyl-2-butenal is in the synthesis of Vitamin A . oecd.orgfishersci.ca It is a crucial starting material for constructing portions of the vitamin's carbon skeleton. In established industrial routes, 3-methyl-2-butenal is converted into derivatives like 4-acetoxy-2-methyl-2-butenal or acetals of 3-methyl-2-butenal. google.comgoogle.com These C5 intermediates are then coupled with other fragments, such as a C15 phosphonate, in Wittig-type or Horner-Wadsworth-Emmons reactions to assemble the full C20 backbone of Vitamin A acetate. google.comnih.gov The worldwide production of 3-methyl-2-butenal was estimated to be between 6,000 and 13,000 metric tonnes in 2001, with approximately 99% used as a captive intermediate for further chemical synthesis, predominantly for citral and Vitamin A. oecd.org

Beyond its role in vitamin synthesis, 3-methyl-2-butenal is a versatile precursor for a variety of specialty chemicals due to its reactive α,β-unsaturated aldehyde functionality. It participates in numerous organic reactions to form complex derivatives. researchgate.net

Heterocyclic Compounds: It is used in condensation reactions to create substituted heterocycles. For example, its reaction with phenols in the presence of phenylboronic acid yields substituted 2H-chromenes , a class of compounds with diverse biological activities. researchgate.net It also reacts with β-enaminoacrylates to form 1,4-dihydropyridines and with L-proline to afford diene adducts via cycloaddition reactions. researchgate.net

Intermediates for Natural Product Synthesis: 3-Methyl-2-butenal is employed in Michael additions. For instance, its reaction with N-p-tosyl nitroethylpyrrole produces a nitropentanal pyrrole, which is a key intermediate in the synthesis of hydrodipyrrins , a class of compounds related to porphyrins. researchgate.net

The table below summarizes key derivatives of 3-methyl-2-butenal and their applications.

Table 2: Specialty Chemical Derivatives of 3-Methyl-2-butenal and Their Applications

| Derivative / Reaction Product | Intermediate(s) / Reactant(s) | Application / Field | Reference |

|---|---|---|---|

| Vitamin A Acetate | 4-Acetoxy-2-methyl-2-butenal | Pharmaceuticals, Nutrition | google.com |

| Citral | (via rearrangement of an acetal intermediate) | Fragrances, Flavors, Vitamin Synthesis | oecd.org |

| Substituted 2H-Chromenes | Phenols | Fine Chemicals, Potential Pharmaceuticals | researchgate.net |

| 1,4-Dihydropyridines | β-Enaminoacrylates | Fine Chemicals, Potential Pharmaceuticals | researchgate.net |

| Nitropentanal Pyrrole | N-p-tosyl nitroethylpyrrole | Intermediate for Hydrodipyrrin Synthesis | researchgate.net |

Q & A

Q. What analytical methods are recommended for determining the purity and structural integrity of 3-Butenal, 2-methyl- in synthetic products?

Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) with strong polar silica capillary columns is optimal for resolving impurities and quantifying purity. For example, temperature-programmed GC/MS can separate 3-Butenal, 2-methyl- from byproducts like 2-methyl-2-hexanol derivatives. Use spectral libraries (e.g., NIST) for structural confirmation and area normalization for purity calculations .

Q. How can researchers access reliable thermochemical data (e.g., ΔfH°, Cp,gas) for 3-Butenal, 2-methyl-?

Methodological Answer: The NIST Chemistry WebBook provides validated thermochemical data, including enthalpy of formation (ΔfH°gas) and heat capacity (Cp,gas). Cross-reference experimental data from studies using calorimetry or ion clustering reactions, such as those involving trimethylsilylium ion associations, to ensure consistency .

Q. What are the optimal storage and handling conditions for 3-Butenal, 2-methyl- to prevent degradation?

Methodological Answer: Store at -20°C under inert atmospheres (e.g., argon) to minimize oxidation. Monitor degradation using periodic GC/MS analysis, focusing on aldehyde oxidation byproducts like carboxylic acids or peroxides. Use amber vials to limit photodegradation .

Advanced Research Questions

Q. What computational approaches are suitable for modeling multichannel reaction pathways of 3-Butenal, 2-methyl- in nonadiabatic systems?

Methodological Answer: Combine ab initio methods like CASPT2 (for potential energy surfaces) with variational transition state theory (VRC-TST) to predict branching ratios. For example, study singlet-triplet crossings or isomerization pathways, as demonstrated in analogous systems like 2-butenal and methyl vinyl ketone .

Q. How should contradictory thermochemical data (e.g., ΔrH° or ΔrS°) from different sources be resolved?

Methodological Answer: Validate conflicting data through experimental replication (e.g., reaction calorimetry) and computational benchmarking. For instance, compare ion clustering energetics (e.g., trimethylsilylium ion associations) with DFT-calculated values to resolve discrepancies in enthalpy or entropy .

Q. What mechanisms govern ion clustering behavior of 3-Butenal, 2-methyl- in gas-phase reactions?

Methodological Answer: Investigate using mass spectrometric studies of ion-molecule associations. For example, analyze the β-silicon effect in trimethylsilylium ion clustering with alkenes to infer stabilization energies and reaction kinetics. Cross-reference with NIST ion energetics datasets .

Q. How can synthetic byproducts of 3-Butenal, 2-methyl- be systematically identified and quantified?

Methodological Answer: Employ GC/MS with high-polarity columns (e.g., DVB-CAR-PDMS) to resolve structurally similar byproducts like 3-methyl-2-pentanone or tert-alcohol derivatives. Use fragmentation patterns and retention indices for identification, as demonstrated in impurity profiling of 2-methyl-2-hexanol .

Notes

- For multistep synthesis, integrate inline GC/MS monitoring to optimize yields and reduce byproducts.

- Computational studies should validate against NIST experimental datasets to ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.